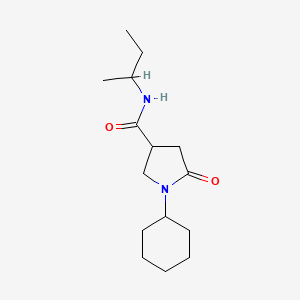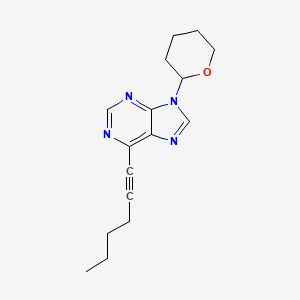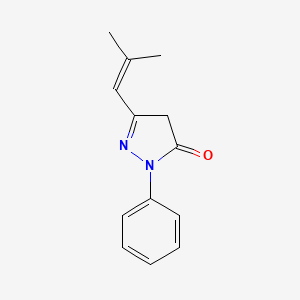![molecular formula C24H19IN2 B12921688 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-31-0](/img/structure/B12921688.png)
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic aromatic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclization: The final step involves the cyclization of the substituted indole to form the pyrido[2,3-b]indole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, amines, thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Pyrido[3,4-b]indole: A closely related compound with a similar structure but different substitution patterns.
1-Methyl-9H-pyrido[3,4-b]indole: Another derivative with a methyl group at a different position, affecting its chemical and biological properties.
Uniqueness
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
59715-31-0 |
|---|---|
Molekularformel |
C24H19IN2 |
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
9-methyl-1,4-diphenylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C24H19N2.HI/c1-25-22-15-9-8-14-21(22)23-20(18-10-4-2-5-11-18)16-17-26(24(23)25)19-12-6-3-7-13-19;/h2-17H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UJMJDVXRLVXFGR-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C(C=C[N+](=C31)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


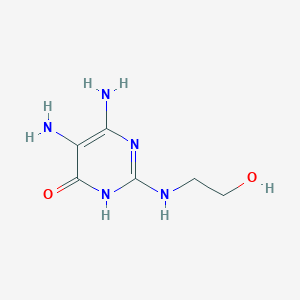
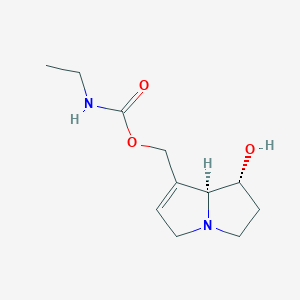
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
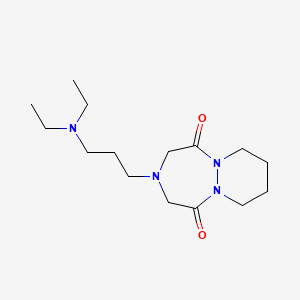
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)
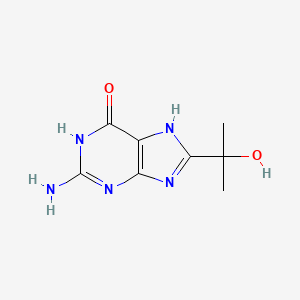

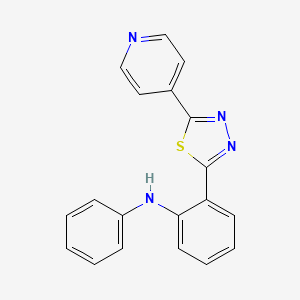
![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
